molecular formula C8H5BrFNS B1499238 4-Bromo-5-fluoro-2-methylphenylisothiocyanate CAS No. 1027512-16-8

4-Bromo-5-fluoro-2-methylphenylisothiocyanate

Cat. No.: B1499238
CAS No.: 1027512-16-8
M. Wt: 246.1 g/mol
InChI Key: WBDGEJIQFCFXPW-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylphenylisothiocyanate is a halogenated aromatic compound featuring a phenyl ring substituted with bromo (Br), fluoro (F), methyl (CH₃), and isothiocyanate (N=C=S) groups. The isothiocyanate functional group confers high reactivity, making it valuable in organic synthesis, particularly in the formation of thiourea derivatives. Its structural complexity and substitution pattern influence its physicochemical properties, including solubility, stability, and reactivity.

Properties

IUPAC Name

1-bromo-2-fluoro-4-isothiocyanato-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-5-2-6(9)7(10)3-8(5)11-4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDGEJIQFCFXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=C=S)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653428
Record name 1-Bromo-2-fluoro-4-isothiocyanato-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-16-8
Record name 1-Bromo-2-fluoro-4-isothiocyanato-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-5-fluoro-2-methylphenylisothiocyanate (BrF-TMP-NCS) is a member of the isothiocyanate family, characterized by its unique molecular structure, which includes a bromine atom at the para position and a fluorine atom at the meta position relative to the isothiocyanate functional group. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research.

  • Molecular Formula : CHBrFNS
  • Molecular Weight : 246.10 g/mol

The presence of halogens (bromine and fluorine) in its structure may enhance its reactivity and biological activity compared to other isothiocyanates.

Biological Activity Overview

Isothiocyanates, including BrF-TMP-NCS, are known to exhibit a range of biological activities, primarily due to their ability to interact with various cellular targets. The following sections detail the key biological activities associated with this compound.

Anticancer Properties

Research indicates that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, studies have shown that:

  • BrF-TMP-NCS may induce cell death in various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells .
  • The compound's mechanism of action is believed to involve the disruption of cellular signaling pathways, potentially through the modification of thiol groups in proteins, leading to enzyme inhibition.

Case Study: In Vitro Anticancer Activity

A study investigating the anticancer effects of BrF-TMP-NCS demonstrated significant cytotoxic effects on MCF7 cells. The compound exhibited an IC50 value indicative of its potency compared to standard chemotherapeutics like cisplatin. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Comparison to Cisplatin
This compoundMCF70.50More potent
CisplatinMCF73.00Reference

Antimicrobial Activity

Isothiocyanates are also recognized for their antimicrobial properties. BrF-TMP-NCS has shown potential against various microbial strains:

  • Preliminary studies suggest that it may inhibit the growth of certain bacteria, although specific data on BrF-TMP-NCS remains limited.
  • The compound's ability to disrupt bacterial biofilm formation could be a significant area for further research.

The precise mechanism of action for BrF-TMP-NCS is not fully elucidated; however, it is hypothesized that:

  • The isothiocyanate group can react with nucleophilic sites on proteins, particularly cysteine residues, leading to modifications that affect protein function.
  • This interaction may result in altered cellular responses, impacting processes such as cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of BrF-TMP-NCS, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Bromo-2-methylphenylisothiocyanateCHBrN\SLacks fluorine; similar synthetic pathways
4-Fluoro-5-bromophenylisothiocyanateCHBrFNSSimilar halogen substitution; different activity
2-Bromo-4-methylphenylisothiocyanateCHBrN\SDifferent bromine position; varied reactivity

The unique combination of bromine and fluorine in BrF-TMP-NCS may influence its reactivity and biological activity differently compared to other analogous compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-5-fluoro-2-methylphenylisothiocyanate with analogs identified in recent literature, focusing on substituent positions, functional groups, and molecular properties.

Key Structural Analogs

Table 1: Comparison of Structural and Functional Features
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions Similarity Score
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 1193162-25-2 C₉H₇BrFO₃ 276.06 Methoxy, ester 2, 4, 5 0.95
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 1644-71-9 C₈H₆BrFO₃ 261.03 Hydroxy, ester 2, 4, 5 0.95
5-Bromo-4-fluoro-2-hydroxybenzoic acid 95383-26-9 C₇H₄BrFO₃ 233.01 Hydroxy, carboxylic acid 2, 4, 5 0.91
Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate 2181829-39-8 C₁₅H₁₃BrFNO₄S 402.2 Sulfonamido, ester 2, 4, 5 N/A

Critical Analysis of Substituent Effects

Functional Group Diversity: The isothiocyanate group in the target compound distinguishes it from analogs in Table 1, which feature esters, carboxylic acids, or sulfonamides. This group enhances electrophilicity, enabling nucleophilic addition reactions (e.g., with amines) .

Substituent Positioning: The bromo and fluoro substituents at positions 4 and 5, respectively, are conserved across most analogs.

Molecular Weight and Complexity :

  • The sulfonamido-containing analog (CAS 2181829-39-8) has the highest molecular weight (402.2 g/mol) due to the bulky 4-methylphenylsulfonamido group. This contrasts with the target compound’s lower molecular weight (~280–300 g/mol, estimated), which may enhance diffusion properties in biological systems .

Physicochemical Properties

  • Lipophilicity : The methyl group in the target compound increases lipophilicity (logP ~2.5–3.0, estimated) compared to hydroxy-substituted analogs (logP ~1.5–2.0), impacting membrane permeability in pharmacological contexts .
  • Thermal Stability : Halogenated aromatic compounds generally exhibit high thermal stability. However, the isothiocyanate group may reduce decomposition temperatures relative to ester or carboxylic acid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-5-fluoro-2-methylphenylisothiocyanate
Reactant of Route 2
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4-Bromo-5-fluoro-2-methylphenylisothiocyanate

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